2-ethoxy-N-{6-iodo-4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydroquinazolin-3(2H)-yl}benzamide
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Overview
Description
2-ETHOXY-N-[6-IODO-4-OXO-2-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound that belongs to the quinazolinone class of compounds Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[6-IODO-4-OXO-2-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
Formation of the Quinazolinone Core: The synthesis begins with the formation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Iodine Atom: The iodine atom is introduced via iodination reactions, often using iodine or iodine monochloride in the presence of oxidizing agents.
Substitution with Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Ethoxy Group Addition: The ethoxy group is typically introduced through etherification reactions using ethyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[6-IODO-4-OXO-2-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonates are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-ETHOXY-N-[6-IODO-4-OXO-2-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[6-IODO-4-OXO-2-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Iodo-Substituted Compounds: Molecules containing iodine atoms, which may exhibit similar reactivity.
Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups, known for their unique chemical properties.
Uniqueness
2-ETHOXY-N-[6-IODO-4-OXO-2-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H19F3IN3O3 |
---|---|
Molecular Weight |
581.3 g/mol |
IUPAC Name |
2-ethoxy-N-[6-iodo-4-oxo-2-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C24H19F3IN3O3/c1-2-34-20-10-6-4-8-16(20)22(32)30-31-21(15-7-3-5-9-18(15)24(25,26)27)29-19-12-11-14(28)13-17(19)23(31)33/h3-13,21,29H,2H2,1H3,(H,30,32) |
InChI Key |
PSYPIKYSDUENKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)I)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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